Dalzanemdor Exhibits Equipotent Sub-Nanomolar Potency Across GluN2A-D NMDA Receptor Subtypes, Contrasting with Subtype-Selective Synthetic PAMs
Dalzanemdor (SAGE-718) potentiates recombinant GluN1/GluN2A-D NMDA receptors with equipotency in the sub-100 nM range, with EC50 values of 86 nM for GluN2A-containing receptors and 79 nM for GluN2B-containing receptors [1][2]. In contrast, the synthetic NMDA receptor PAM GNE-9278 exhibits marked subtype selectivity with EC50 values ranging from 0.32 μM (GluN2D) to 3.07 μM (GluN2B), representing approximately 4-fold to 39-fold lower potency [2]. Additionally, PTC-174 displays selective modulation restricted to GluN2C- and GluN2D-containing receptors (EC50 = 4.1 μM and 5.7 μM, respectively) with negligible activity at GluN2A/B subtypes, whereas dalzanemdor provides equipotent pan-GluN2 modulation [2].
| Evidence Dimension | NMDA receptor positive allosteric modulator potency (EC50) across GluN2 subtypes |
|---|---|
| Target Compound Data | GluN2A: EC50 = 86 nM; GluN2B: EC50 = 79 nM |
| Comparator Or Baseline | GNE-9278: GluN2A = 0.74 μM, GluN2B = 3.07 μM, GluN2C = 0.47 μM, GluN2D = 0.32 μM; PTC-174: GluN2C = 4.1 μM, GluN2D = 5.7 μM |
| Quantified Difference | Dalzanemdor exhibits 9× to 39× greater potency versus GNE-9278 (GluN2B); 48× to 72× greater potency versus PTC-174 |
| Conditions | Recombinant NMDA receptor calcium influx assays in HEK293 cell lines expressing GluN1 plus indicated GluN2 subunits |
Why This Matters
Equipotent pan-GluN2 modulation with sub-100 nM potency distinguishes dalzanemdor from subtype-selective PAMs, enabling broader NMDA receptor engagement without potency gaps across GluN2 subtypes.
- [1] Beckley JT, et al. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-methyl-d-aspartate receptors. Br J Pharmacol. 2024 Apr;181(7):1028-1050. View Source
- [2] ProbeChem. iGluR Inhibitors, Antagonists, Agonists – SAGE-718 and GNE-9278 data. Accessed 2026. View Source
